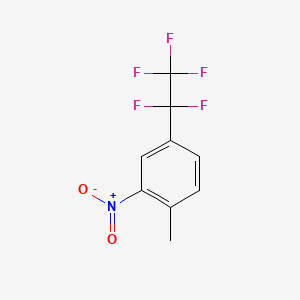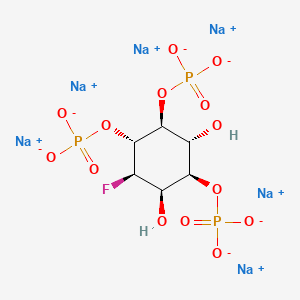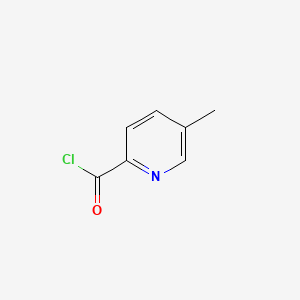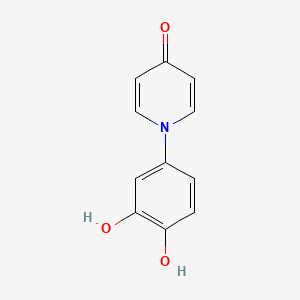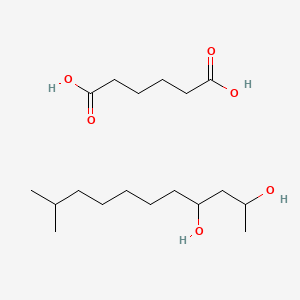
3-Isopropyl-4-propyl-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-4-propyl-1H-1,2,4-triazol-5(4H)-one, commonly known as IPP, is a synthetic compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of IPP is not fully understood. However, it has been proposed that IPP inhibits the activity of enzymes involved in the biosynthesis of ergosterol in fungi and cholesterol in bacteria. This leads to the disruption of the cell membrane and ultimately cell death. Additionally, IPP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, IPP has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to have antioxidant activity and to increase the levels of glutathione, an important antioxidant molecule.
实验室实验的优点和局限性
One of the advantages of using IPP in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a potential candidate for the development of new antifungal and antibacterial agents. Additionally, IPP has been found to have low toxicity and high stability, making it a suitable compound for further studies. However, one of the limitations of using IPP is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on IPP. One of the potential applications of IPP is in the development of new antifungal and antibacterial agents. Further studies are needed to understand the mechanism of action of IPP and to identify its molecular targets. Additionally, the potential of IPP as an anticancer agent needs to be further explored. Studies are also needed to investigate the pharmacokinetics and toxicity of IPP in animal models. Overall, the research on IPP has the potential to lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, IPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis of IPP involves the reaction of 3-amino-1,2,4-triazole with isopropyl and propyl bromides in the presence of a base. IPP has been found to exhibit antifungal, antibacterial, and antitumor activities. Its mechanism of action involves the inhibition of enzymes involved in the biosynthesis of ergosterol in fungi and cholesterol in bacteria. IPP has various biochemical and physiological effects, and it has been found to have low toxicity and high stability. However, its low solubility in water may affect its bioavailability and pharmacokinetics. Further studies are needed to explore the potential applications of IPP and to understand its mechanism of action.
合成方法
The synthesis of IPP involves the reaction of 3-amino-1,2,4-triazole with isopropyl and propyl bromides in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization to obtain pure IPP.
科学研究应用
IPP has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. IPP has been found to inhibit the growth of various fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, IPP has been found to exhibit antitumor activity against various cancer cell lines such as HeLa, MCF-7, and A549.
属性
IUPAC Name |
3-propan-2-yl-4-propyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETPBAIQNQAQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180020 |
Source


|
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135301-62-1 |
Source


|
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135301-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(1-methylethyl)-4-propyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



